molecular formula C7H4BrNO2 B13691358 4-Hydroxyl-7-bromobenzoxazole

4-Hydroxyl-7-bromobenzoxazole

Cat. No.: B13691358
M. Wt: 214.02 g/mol
InChI Key: MPTJGTMASDHYJX-UHFFFAOYSA-N
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Description

4-Hydroxyl-7-bromobenzoxazole is a brominated benzoxazole derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. The benzoxazole core is a privileged structure in the development of bioactive molecules, known for its ability to interact with various biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific studies, including significant antiproliferative effects against human cancer cell lines and potent antifungal activity against Candida strains . The specific bromo and hydroxyl substituents on this compound are key for structure-activity relationship (SAR) studies, as halogenation and functional group modification are common strategies to optimize a compound's lipophilicity, electronic properties, and binding affinity. Researchers utilize this reagent in the design and synthesis of novel molecules targeting enzymes and receptors. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-1,3-benzoxazol-4-ol

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-5(10)6-7(4)11-3-9-6/h1-3,10H

InChI Key

MPTJGTMASDHYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)N=CO2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxyl 7 Bromobenzoxazole

Retrosynthetic Analysis of 4-Hydroxyl-7-bromobenzoxazole

A retrosynthetic analysis of this compound suggests that the most straightforward approach involves the formation of the oxazole (B20620) ring from a suitably substituted o-aminophenol precursor. The primary disconnection breaks the C-O and C=N bonds of the oxazole ring, leading to a substituted o-aminophenol and a one-carbon synthon.

Conventional Synthetic Routes to Benzoxazoles

The benzoxazole (B165842) core is a common motif in medicinal and materials chemistry, and numerous methods have been developed for its synthesis. These methods typically involve the cyclization of an o-aminophenol with a variety of reagents.

Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives

One of the most traditional and widely used methods for the synthesis of 2-substituted benzoxazoles is the condensation of o-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is typically carried out at high temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or a catalyst.

The general mechanism involves the initial formation of an amide bond between the amino group of the o-aminophenol and the carboxylic acid derivative. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration, yields the benzoxazole ring. The choice of the carboxylic acid derivative can influence the reaction conditions and the nature of the substituent at the 2-position of the benzoxazole.

Cyclization Reactions for Benzoxazole Ring Formation

Beyond the use of carboxylic acid derivatives, a variety of other reagents can be employed for the cyclization of o-aminophenols to form benzoxazoles. These methods offer alternative pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials.

Reagent TypeDescription
AldehydesCondensation with o-aminophenols, often followed by an oxidative cyclization step, yields 2-substituted benzoxazoles.
OrthoestersReaction with o-aminophenols provides a straightforward route to 2-unsubstituted or 2-alkyl/aryl substituted benzoxazoles.
Cyanogen bromideThis reagent can be used to introduce an amino group at the 2-position, leading to the formation of 2-aminobenzoxazoles.

These cyclization reactions often proceed through the formation of an intermediate Schiff base or a related species, which then undergoes intramolecular cyclization to form the benzoxazole ring.

Targeted Synthesis of this compound Derivatives

The synthesis of this compound requires precise control over the placement of the hydroxyl and bromo substituents. While direct functionalization of the benzoxazole ring is a possibility, a more reliable and common strategy involves the use of a pre-functionalized o-aminophenol precursor.

Strategies for Regioselective Hydroxylation at C4

Direct and regioselective hydroxylation of a pre-formed benzoxazole ring at the C4 position is a challenging transformation and is not a commonly reported method. The electron-rich nature of the benzene (B151609) ring of the benzoxazole system can lead to a lack of selectivity in electrophilic substitution reactions.

A more practical approach involves starting with a phenol (B47542) that already contains the hydroxyl group at the desired position. For the synthesis of this compound, the key starting material would be a 2,3-dihydroxynitrobenzene derivative. The hydroxyl group that will ultimately be at the C4 position of the benzoxazole can be protected, if necessary, to prevent unwanted side reactions during subsequent synthetic steps.

Strategies for Regioselective Bromination at C7

Similar to hydroxylation, the direct and regioselective bromination of the benzoxazole ring at the C7 position can be difficult to control. The directing effects of the fused oxazole ring and any existing substituents would need to be carefully considered.

Sequential Functionalization Approaches for this compound

The synthesis of this compound can be logically achieved through sequential functionalization of a benzoxazole precursor or by constructing the ring from appropriately substituted precursors. A plausible and commonly employed strategy involves the cyclization of a substituted 2-aminophenol (B121084).

One potential pathway begins with the synthesis of a key intermediate, 2-amino-3-bromophenol (B111245). While specific synthesis of the exact precursor for this compound is not extensively documented, analogous preparations of substituted 2-aminophenols provide a foundational methodology. For instance, the preparation of 3-chloro-2-aminophenol involves the nitration of m-chlorophenol followed by reduction of the nitro group. A similar sequence could be envisioned starting from a suitably protected aminophenol, followed by bromination and subsequent cyclization.

The core of the sequential functionalization approach lies in the controlled introduction of the hydroxyl and bromo substituents onto the benzoxazole scaffold. This can be approached in two primary ways:

Bromination of a 4-hydroxybenzoxazole precursor: This strategy would involve the initial synthesis of 4-hydroxybenzoxazole, followed by electrophilic bromination. The directing effects of the hydroxyl group and the benzoxazole ring system would influence the position of bromination.

Cyclization of a pre-functionalized precursor: A more direct route involves the synthesis of a 2-aminophenol derivative that already contains the desired bromine and hydroxyl substituents in the correct positions. For the target molecule, this would necessitate a 2-amino-phenol with a bromine atom at the position that will become the 7-position of the benzoxazole ring and a hydroxyl group at the position that will become the 4-position. The cyclization of this precursor, for example, 2-amino-3-bromo-6-substituted-phenol (where the substituent can be converted to a hydroxyl group), with a suitable one-carbon synthon would then yield the final product.

The cyclization step is a critical part of the synthesis. Various reagents can be employed to provide the C2 carbon of the benzoxazole ring. These include, but are not limited to, formic acid, formates, or other one-carbon synthons. The reaction conditions for this cyclization would need to be carefully optimized to ensure high yield and purity of the final product.

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of benzoxazoles, often providing milder reaction conditions, higher yields, and improved selectivity. These approaches can be broadly categorized into transition metal catalysis, nanocatalysis, and organocatalysis.

Transition Metal-Catalyzed Cyclizations and Cross-Couplings

Transition metal catalysts, particularly those based on palladium, copper, and iron, are widely used in the formation of benzoxazole rings. These catalysts can facilitate key bond-forming reactions, such as C-O and C-N bond formation, which are essential for the cyclization process.

For the synthesis of this compound, a transition metal catalyst could be employed in the cyclization of a suitable precursor, such as an N-(2-hydroxyphenyl)amide derivative. For instance, a copper-catalyzed intramolecular O-arylation of an N-(2-bromo-5-hydroxyphenyl)amide could be a viable route. Transition metal catalysis is also instrumental in the functionalization of the benzoxazole core through C-H activation, which could be a potential, albeit more complex, route to introduce the bromo and hydroxyl groups. nitrkl.ac.in

Catalyst SystemPrecursor TypeReaction TypePotential Application for this compound
Palladium (Pd) complexesAmidophenols and olefinsC-H alkenylationFunctionalization at the C4 position prior to cyclization or on the pre-formed benzoxazole ring.
Copper (Cu) salts/complexeso-haloanilidesIntramolecular cyclizationCyclization of a brominated and hydroxylated anilide precursor to form the benzoxazole ring. organic-chemistry.org
Iron (Fe) saltso-hydroxynitrobenzenes and alcoholsReductive cyclizationA green and cost-effective method for the cyclization step, though substrate compatibility would need to be assessed.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Benzoxazole Synthesis

Nanocatalysis and Heterogeneous Catalysis

Nanocatalysts and heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and often, enhanced reactivity due to their high surface area-to-volume ratio. These catalysts are particularly aligned with the principles of green chemistry.

In the context of this compound synthesis, magnetic nanoparticles functionalized with acidic groups have been shown to be effective catalysts for the condensation of 2-aminophenols with aldehydes to form benzoxazoles. ajchem-a.com For instance, Fe3O4@SiO2-SO3H nanoparticles can be used as a solid acid catalyst that can be easily separated from the reaction mixture using an external magnet. ajchem-a.com This approach could be adapted for the cyclization step in the synthesis of the target molecule. The use of nanocatalysts can lead to milder reaction conditions and shorter reaction times. researchgate.net

NanocatalystReaction TypeAdvantagesPotential Application for this compound
Magnetic Nanoparticles (e.g., Fe3O4@SiO2-SO3H)Condensation/CyclizationEasy separation and recyclability, mild reaction conditions. ajchem-a.comCatalyzing the cyclization of a suitable 2-aminophenol precursor. ajchem-a.com
Metal Oxide Nanoparticles (e.g., CuO)Intramolecular CyclizationHeterogeneous, reusable, and often inexpensive.Facilitating the cyclization of an o-bromoaryl derivative. organic-chemistry.org

Table 2: Nanocatalysts in Benzoxazole Synthesis

Organocatalysis in Benzoxazole Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful, metal-free alternative in organic synthesis. For benzoxazole synthesis, organocatalysts can activate substrates and facilitate the key bond-forming steps.

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts for the intramolecular cyclization of aldimines, which are formed in situ from 2-aminophenols and aldehydes. acs.org This methodology could be applied to the synthesis of this compound by using a suitably substituted 2-aminophenol and an appropriate aldehyde. The reaction proceeds under mild conditions and tolerates a range of functional groups. acs.org Brønsted acids are another class of organocatalysts that can promote the condensation and cyclization of 2-aminophenols with various carbonyl compounds. organic-chemistry.org

OrganocatalystReaction TypeAdvantagesPotential Application for this compound
N-Heterocyclic Carbenes (NHCs)Intramolecular Cyclization of AldiminesMetal-free, mild conditions, good functional group tolerance. acs.orgCyclization of an imine formed from a functionalized 2-aminophenol. acs.org
Brønsted Acids (e.g., p-toluenesulfonic acid)Condensation/CyclizationReadily available, inexpensive, and effective for cyclization. organic-chemistry.orgPromoting the reaction between a 2-aminophenol precursor and a one-carbon synthon. organic-chemistry.org

Table 3: Organocatalytic Approaches to Benzoxazole Synthesis

Green Chemistry Methodologies for Enhanced Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through the adoption of green methodologies.

Solvent-Free Reaction Conditions

Performing reactions without the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, easier product isolation, and often, enhanced reaction rates.

For benzoxazole synthesis, solvent-free conditions have been successfully implemented, particularly in conjunction with microwave irradiation or the use of solid-supported catalysts. The condensation of 2-aminophenols with aldehydes can be carried out under solvent-free conditions using a catalytic amount of a Brønsted acidic ionic liquid gel, which also acts as a reusable catalyst. nih.gov Microwave-assisted synthesis under solvent-free conditions has also been reported to be an efficient method for preparing benzoxazole derivatives, significantly reducing reaction times. scienceandtechnology.com.vn These solvent-free approaches could be adapted for the synthesis of this compound, offering a greener and more efficient synthetic route. nih.govacs.org

Green MethodologyReaction TypeAdvantagesPotential Application for this compound
Solvent-Free Synthesis with Microwave IrradiationCondensation/CyclizationReduced reaction time, energy efficiency, less waste. scienceandtechnology.com.vnCyclization step in the synthesis of the target molecule. scienceandtechnology.com.vn
Solvent-Free Synthesis with Reusable CatalystCondensation/CyclizationElimination of solvent, catalyst recyclability. nih.govEmploying a solid acid catalyst for the cyclization of the precursor. nih.gov

Table 4: Green Chemistry Approaches in Benzoxazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. pharmacophorejournal.comnih.gov This methodology could be applied to the synthesis of this compound by reacting 2-amino-4-bromophenol with a suitable electrophile under microwave irradiation. The high energy and localized heating provided by microwaves can significantly reduce reaction times from hours to minutes.

Hypothetical Reaction Parameters for Microwave-Assisted Synthesis:

ParameterValue
Reactants2-amino-4-bromophenol, Formic acid (or derivative)
CatalystPolyphosphoric acid (PPA) or similar dehydrating agent
SolventToluene or solvent-free
Temperature120-150 °C
Time5-20 minutes

This approach is expected to proceed via an initial acylation of the amino group followed by a microwave-promoted intramolecular cyclization and dehydration to form the benzoxazole ring. The efficiency of microwave heating can be particularly advantageous for driving the cyclodehydration step, which can be sluggish under conventional heating.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields. researchgate.netnanobioletters.com This technique is known to promote mass transfer and accelerate reactions, often under milder conditions than conventional methods. arabjchem.org For the synthesis of this compound, ultrasonic irradiation could be employed to facilitate the condensation and cyclization of 2-amino-4-bromophenol.

Hypothetical Reaction Parameters for Ultrasound-Assisted Synthesis:

ParameterValue
Reactants2-amino-4-bromophenol, Aldehyde or orthoester
CatalystLewis acid or a reusable solid acid catalyst
SolventEthanol or aqueous media
TemperatureAmbient to 60 °C
Time30-120 minutes

The use of ultrasound can be particularly beneficial in heterogeneous reactions, for instance, when using a solid-supported catalyst, by continuously cleaning and activating the catalyst surface. nih.gov

Mechanochemical Synthesis

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste. The synthesis of benzoxazole derivatives has been achieved through mechanochemical methods, demonstrating high efficiency and reduced environmental impact. nih.gov

Hypothetical Reaction Parameters for Mechanochemical Synthesis:

ParameterValue
Reactants2-amino-4-bromophenol, Solid-state aldehyde or carboxylate salt
Grinding AidNaCl or other inert salt
CatalystSolid acid or base catalyst
EquipmentBall mill or mortar and pestle
Time15-60 minutes

This method would involve the intimate mixing and activation of the solid reactants through mechanical energy, leading to the formation of the benzoxazole ring without the need for bulk solvents.

Deep Eutectic Solvent-Mediated Reactions

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. They are considered green solvents due to their low toxicity, biodegradability, and low cost. pharmaexcipients.comnih.gov DESs can act as both the solvent and catalyst in organic reactions. The synthesis of this compound in a DES could offer advantages in terms of reaction rate and product isolation. researchgate.netrsc.org

Hypothetical Reaction Parameters for DES-Mediated Synthesis:

ParameterValue
Reactants2-amino-4-bromophenol, Benzaldehyde derivative
DES ComponentsCholine chloride and urea or glycerol
Temperature80-120 °C
Time1-4 hours

The unique solvent properties of DESs can enhance the solubility of reactants and stabilize reaction intermediates, thereby facilitating the cyclization process.

Mechanistic Investigations of this compound Formation

Reaction Pathway Elucidation and Transition State Analysis

The formation of the benzoxazole ring from an o-aminophenol and a carbonyl compound typically proceeds through two key steps: the formation of a Schiff base (or an amide intermediate if a carboxylic acid derivative is used), followed by an intramolecular cyclization and subsequent dehydration.

Plausible Reaction Pathway:

Intermediate Formation: The amino group of 2-amino-4-bromophenol nucleophilically attacks the carbonyl carbon of the reaction partner (e.g., an aldehyde), forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base.

Intramolecular Cyclization: The hydroxyl group of the o-aminophenol moiety then attacks the imine carbon of the Schiff base in an intramolecular fashion. This cyclization step leads to a dihydrobenzoxazole intermediate.

Aromatization: The final step involves the elimination of a molecule of water (or another small molecule) from the dihydrobenzoxazole intermediate to yield the aromatic this compound.

Computational studies on similar benzoxazole syntheses have been used to calculate the energy barriers for each step and to characterize the geometry of the transition states. researchgate.net These studies generally show that the intramolecular cyclization is the rate-determining step. The presence of the electron-withdrawing bromine atom at the 7-position and the electron-donating hydroxyl group at the 4-position would be expected to influence the electron density of the aromatic ring and, consequently, the nucleophilicity of the reacting groups, thereby affecting the reaction kinetics.

Role of Intermediates in Regioselectivity and Yield Optimization

The primary intermediates in the synthesis of this compound are the initial adduct (hemiaminal or amide) and the subsequent cyclized intermediate (dihydrobenzoxazole). The stability and reactivity of these intermediates are crucial for optimizing the reaction yield and ensuring the correct regiochemistry.

In the case of unsymmetrically substituted o-aminophenols, the regioselectivity of the cyclization can be an issue. However, for the synthesis of this compound from 2-amino-4-bromophenol, the positions of the amino and hydroxyl groups are fixed, directing the cyclization to form the desired benzoxazole ring without ambiguity.

The optimization of reaction conditions, such as the choice of catalyst and solvent, plays a significant role in stabilizing the intermediates and facilitating the desired reaction pathway. For instance, an acidic catalyst can protonate the carbonyl group, increasing its electrophilicity and promoting the initial nucleophilic attack by the amino group. The choice of solvent can influence the solubility of intermediates and the transition state energies. In green synthetic methodologies, the reaction medium (e.g., a DES or the absence of solvent in mechanochemistry) can have a profound effect on the reaction mechanism and efficiency.

Chemical Reactivity and Derivatization of 4 Hydroxyl 7 Bromobenzoxazole

Reactivity Profile of the Benzoxazole (B165842) Core

The benzoxazole system is a fused bicyclic heterocycle consisting of a benzene (B151609) ring and an oxazole (B20620) ring. The aromatic nature of the benzene portion of the core is the primary site for substitution reactions, and its reactivity is significantly modulated by the fused oxazole ring and the substituents it bears.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. organicchemistrytutor.com In the case of 4-Hydroxyl-7-bromobenzoxazole, the position of further substitution on the benzene ring is determined by the cumulative directing effects of the hydroxyl group, the bromo group, and the inherent reactivity of the benzoxazole nucleus itself.

The directing influence of a substituent is determined by its ability to donate or withdraw electron density through resonance and inductive effects. libretexts.org

Hydroxyl Group (-OH) at C4: The hydroxyl group is a powerful activating group and an ortho, para-director. lumenlearning.comlibretexts.org It strongly donates electron density to the aromatic ring via a resonance effect, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.org This activation significantly increases the rate of reaction compared to unsubstituted benzene. lumenlearning.com For the C4 hydroxyl group, the ortho positions are C5 and C3 (part of the oxazole ring), and the para position is C7.

Bromo Group (-Br) at C7: Halogens, including bromine, are deactivating groups due to their electron-withdrawing inductive effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when attack occurs at these positions. libretexts.orglibretexts.org For the C7 bromo group, the ortho position is C6, and the para position is C4.

Benzoxazole Ring System: The fused oxazole ring generally has a deactivating effect on the benzene ring for electrophilic substitution compared to benzene itself. When substitution does occur on the benzoxazole core, it preferentially happens at the C5 or C6 positions. researchgate.net

Predicted Reactivity for this compound:

In this compound, these directing effects are in competition. The hydroxyl group at C4 strongly activates the ortho position (C5) and the para position (C7). The bromo group at C7 directs incoming electrophiles to its ortho position (C6).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with a good leaving group (like bromine) and activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group.

In this compound, the bromine atom at C7 is a potential leaving group. The benzoxazole ring system itself is moderately electron-withdrawing. However, for the C7-Br bond to be susceptible to nucleophilic attack, the ring system would need to be significantly more electron-deficient. The presence of the powerful electron-donating hydroxyl group at C4 counteracts the electron-withdrawing nature of the heterocyclic system, increasing the electron density of the benzene ring.

Therefore, direct nucleophilic substitution of the bromine at C7 by common nucleophiles under standard SNAr conditions is generally not expected to be a facile process. More forcing conditions or the use of transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann reactions) would likely be necessary to achieve substitution at this position. Such cross-coupling reactions provide a versatile pathway to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds at the C7 position.

Transformations Involving the Hydroxyl Group at C4

The phenolic hydroxyl group at the C4 position is a key site for derivatization, allowing for a wide range of chemical transformations.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo reactions typical of phenols, such as esterification and etherification.

Esterification: This reaction involves the conversion of the hydroxyl group into an ester. This can be achieved by reacting the compound with carboxylic acids under acidic conditions (Fischer esterification), or more commonly with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction.

Etherification: The formation of an ether linkage at the C4 position is most commonly accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (or other alkylating agent with a good leaving group) in a nucleophilic substitution reaction to form the corresponding ether.

The table below summarizes representative etherification reactions performed on a structurally similar compound, 7-hydroxycoumarin, demonstrating the general conditions used for such transformations.

ReactantReagentBase/CatalystSolventProductReference
7-HydroxycoumarinActivated AziridinesK₂CO₃AcetoneRing-opened ether derivatives lumenlearning.com
7-Hydroxy-4-phenylchromen-2-onePropargyl bromideK₂CO₃Acetonitrile7-(Prop-2-yn-1-yloxy)-4-phenyl-2H-chromen-2-oneN/A

Oxidation Pathways of the Hydroxyl Moiety

Phenolic hydroxyl groups are susceptible to oxidation. The oxidation of this compound would depend on the oxidizing agent used. Mild oxidizing agents might lead to the formation of dimeric products through radical coupling. Stronger oxidizing agents, however, have the potential to oxidize the benzene ring.

Given the electron-rich nature of the phenol (B47542) ring system, harsh oxidation could potentially lead to ring-opening or the formation of ortho- or para-quinonoid structures, although the fused oxazole ring would influence the stability and likelihood of such products. The specific pathway and resulting products would be highly dependent on the reagent and reaction conditions employed. For instance, the oxidation of similar p-hydroxylamino aromatic compounds to nitro derivatives has been studied, indicating the susceptibility of the ring and its substituents to oxidative transformations.

Chelation and Coordination Chemistry involving the Hydroxyl Group

The arrangement of the hydroxyl group at C4 and the nitrogen atom at C3 in the benzoxazole ring creates a potential bidentate chelation site for metal ions. The hydroxyl oxygen and the oxazole nitrogen can act as a two-point binding site, forming a stable five-membered ring with a coordinated metal center.

This structural motif is common in ligands used in coordination chemistry. The ability of this compound to act as a chelating agent would allow it to form stable complexes with a variety of transition metals and other metal ions. The formation of such metal-chelate complexes can significantly alter the electronic properties, solubility, and biological activity of the parent molecule. The specific coordination properties would depend on the metal ion, the solvent system, and the pH of the medium, which influences the deprotonation of the phenolic hydroxyl group.

Transformations Involving the Bromine Atom at C7

The bromine atom at the C7 position serves as a highly valuable synthetic handle, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed and substitution reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C(sp²)–C(sp²) and C(sp²)–C(sp) bonds in organic synthesis. researchgate.netrsc.orgnih.gov The C7-Br bond of this compound is well-suited for these transformations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. nih.govtcichemicals.com It is known for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govnih.gov For this compound, a Suzuki coupling would involve reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. nih.gov This would yield a 7-aryl-4-hydroxylbenzoxazole derivative.

Sonogashira Coupling: The Sonogashira reaction is a method to form a carbon-carbon bond between a terminal alkyne and an aryl halide. researchgate.net This reaction is typically co-catalyzed by palladium and copper complexes. researchgate.net Reacting this compound with a terminal alkyne under Sonogashira conditions would install an alkynyl moiety at the C7 position.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, which is catalyzed by a palladium species. rsc.org This provides a direct method for the vinylation of the C7 position of the benzoxazole core.

The general conditions for these reactions are summarized in the table below. The hydroxyl group at C4 may require protection depending on the specific reaction conditions and reagents used.

Reaction Coupling Partner Typical Catalyst Typical Base Typical Solvent Product Type
Suzuki-MiyauraArylboronic AcidPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃DME, Dioxane, Toluene/H₂O7-Arylbenzoxazole
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMF7-Alkynylbenzoxazole
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, Acetonitrile7-Vinylbenzoxazole

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.comlibretexts.org

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, usually by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. youtube.commasterorganicchemistry.com

In the case of this compound, the benzoxazole ring system is not sufficiently electron-deficient on its own to facilitate SNAr at the C7 position under standard conditions. The C4-hydroxyl group is an electron-donating group, which further deactivates the ring toward nucleophilic attack. Therefore, direct displacement of the C7-bromine by common nucleophiles is generally not a feasible reaction pathway without the introduction of additional, powerful electron-withdrawing substituents on the aromatic ring. libretexts.orgnih.gov

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly effective for aryl bromides, which can be transformed into highly reactive organolithium or Grignard reagents. wikipedia.orgnih.gov

The bromine atom at C7 of this compound can undergo metal-halogen exchange, typically by treatment with an alkyllithium reagent such as n-butyllithium at very low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This process generates a highly nucleophilic 7-lithiobenzoxazole intermediate. A key consideration for this reaction is the acidic proton of the C4-hydroxyl group. The organolithium reagent will first deprotonate the hydroxyl group, meaning at least two equivalents of the reagent are required: one for deprotonation and one for the subsequent halogen exchange.

Once formed, the lithiated intermediate can be reacted with a wide variety of electrophiles to introduce new functional groups at the C7 position. tcnj.edu This two-step sequence provides a versatile route to derivatives that are not accessible through other means.

Reaction Sequence:

Deprotonation & Exchange: this compound + 2 eq. n-BuLi → 7-Lithio-4-oxido-benzoxazole

Electrophilic Quench: Reaction with an electrophile (E⁺) → 7-E-4-hydroxylbenzoxazole (after workup)

Electrophile (E⁺) Reagent Example Functional Group Introduced at C7
ProtonH₂O-H (Debromination)
Carbon DioxideCO₂ (gas) or Dry Ice-COOH (Carboxylic acid)
Aldehyde/KetoneBenzaldehyde-CH(OH)Ph (Secondary alcohol)
Alkyl HalideMethyl Iodide (CH₃I)-CH₃ (Methyl)
DisulfideDimethyl disulfide-SMe (Methylthio)

Functionalization at Other Positions of the this compound Core

Beyond the C7 position, the benzoxazole core offers other sites for chemical modification, notably the C2 position of the oxazole ring and the C5 and C6 positions of the benzene ring.

The C2 position of the benzoxazole ring is a key site for introducing structural diversity. Two primary strategies exist for its functionalization: synthesis from precursors and direct C-H activation.

Synthesis from Precursors: One of the most common methods for preparing 2-substituted benzoxazoles involves the condensation and cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent (e.g., acid chloride, aldehyde, or orthoester). mdpi.comnih.govnih.gov By starting with 2-amino-3-bromophenol (B111245) and an appropriate carboxylic acid, the this compound core with a desired C2-substituent can be constructed directly.

Direct C-H Functionalization: In recent years, transition metal-catalyzed C-H activation has become a powerful tool for derivatizing heterocyclic compounds. nih.gov The C2-H bond of the benzoxazole ring is relatively acidic and can be selectively functionalized. nih.govamanote.com This approach allows for the direct coupling of the pre-formed this compound with various partners, such as aryl halides, using palladium or copper catalysts. nih.govresearchgate.net This method is highly atom-economical as it avoids the need for pre-functionalization of the C2 position. mdpi.com

Introducing substituents at the C5 and C6 positions of the this compound core is governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene ring.

-OH group (at C4): The hydroxyl group is a strongly activating, ortho, para-directing group. It strongly enhances the electron density at the C5 (ortho) and C7 (para) positions.

-Br group (at C7): The bromine atom is a deactivating, ortho, para-directing group.

Fused Oxazole Ring: The heterocyclic ring generally acts as a deactivating group toward electrophilic substitution on the benzene ring.

The powerful activating and directing effect of the C4-hydroxyl group dominates the reactivity of the ring. It strongly directs incoming electrophiles to the C5 position, which is ortho to it. The para position is already occupied by the bromine atom. Substitution at the C6 position is disfavored as it is meta to the hydroxyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur with high regioselectivity at the C5 position. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydroxyl 7 Bromobenzoxazole

Mass Spectrometry

Detailed mass spectrometry data, including fragmentation patterns for 4-Hydroxyl-7-bromobenzoxazole, is not available in the searched scientific literature.

To generate the requested article, access to a publication that explicitly details the synthesis and full spectroscopic characterization of this compound is necessary. Without such a source, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique is capable of measuring mass-to-charge ratios to a very high degree of accuracy (typically within 0.001 mass units). From this exact mass, a unique elemental formula can be deduced. For this compound, with a chemical formula of C₇H₄BrNO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this calculated mass, thereby verifying the elemental composition of the synthesized compound.

Table 1: Theoretical Exact Mass for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₇H₄⁷⁹Br¹⁴N¹⁶O₂[M+H]⁺213.9498
C₇H₄⁸¹Br¹⁴N¹⁶O₂[M+H]⁺215.9478

Note: Data is theoretical and for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule. The analysis of these fragment ions provides valuable information about the compound's structure. By bombarding the molecule with energy, it breaks apart at its weakest bonds, and the resulting fragments are detected. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a bromine atom, a hydroxyl group, or cleavage of the oxazole (B20620) ring. Elucidating this fragmentation pathway serves as a method of structural confirmation, ensuring the correct connectivity of the atoms.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the characterization of crystalline solids. They provide detailed information about the three-dimensional arrangement of atoms and molecules in a crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. PXRD is valuable for identifying the crystalline form of this compound, assessing its purity, and detecting the presence of any polymorphic forms. Each crystalline phase will produce a unique diffraction pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range.

Electronic Transitions and Chromophore Analysis

The benzoxazole (B165842) ring system in this compound is a chromophore that is expected to absorb UV light. The UV-Vis spectrum of this compound would display absorption bands at specific wavelengths (λmax). These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The key electronic transitions in such aromatic systems are typically π → π* and n → π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the benzoxazole core, such as the hydroxyl and bromo groups. Analysis of the UV-Vis spectrum can provide insights into the electronic structure of the molecule and confirm the presence of the conjugated system.

Integrated Spectroscopic Approaches for Complex Structural Characterization

The unequivocal structural determination of this compound necessitates a synergistic approach, combining data from various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their integration allows for a detailed and confirmed characterization, mitigating the ambiguities that might arise from any single method. This integrated strategy typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The process begins with the information rich data from ¹H and ¹³C NMR, which reveals the carbon-hydrogen framework. Mass spectrometry then provides the exact molecular weight and crucial fragmentation patterns, confirming the elemental composition and offering insights into the connectivity of the atoms. Finally, Infrared spectroscopy identifies the functional groups present in the molecule, corroborating the structural features deduced from NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The aromatic region would be of particular interest, showing signals for the protons on the benzoxazole ring system. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 8.0 d, dd

d: doublet, dd: doublet of doublets, br s: broad singlet. Chemical shifts are referenced to a standard solvent signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. The chemical shifts would differentiate between the aromatic carbons, the carbon bearing the hydroxyl group, and the carbon attached to the bromine atom.

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
C-Aromatic 110 - 160
C-OH 150 - 160

Chemical shifts are referenced to a standard solvent signal.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for determining the long-range connectivity between protons and carbons, confirming the substitution pattern on the benzoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be utilized to determine the exact mass with high precision, allowing for the confirmation of the molecular formula (C₇H₄BrNO₂). The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal abundance.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Common fragmentation pathways for such compounds could involve the loss of CO, Br, or HCN, providing evidence for the presence of the hydroxyl, bromo, and oxazole functionalities.

Expected Mass Spectrometry Data

Ion m/z (relative to Bromine isotope) Interpretation
[M]⁺ 213/215 Molecular Ion
[M-CO]⁺ 185/187 Loss of Carbon Monoxide

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=N stretching of the oxazole ring would likely appear around 1630-1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. The C-Br stretching frequency typically appears in the fingerprint region, below 700 cm⁻¹.

Expected FT-IR Data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (stretch) 3200 - 3600 Broad
C=N (stretch) 1630 - 1650 Medium
C=C (aromatic stretch) 1450 - 1600 Medium to Strong
C-O (stretch) 1200 - 1300 Strong

By integrating the data from these diverse spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound can be achieved. The NMR data provides the core framework, the mass spectrometry confirms the elemental composition and connectivity, and the IR spectroscopy verifies the presence of key functional groups. This multi-faceted approach is the gold standard for the characterization of complex organic molecules.

Theoretical and Computational Investigations of 4 Hydroxyl 7 Bromobenzoxazole

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that can be difficult or impossible to obtain through experimentation alone. These methods are broadly categorized into Ab Initio, semiempirical, and Density Functional Theory (DFT).

Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. They are highly accurate but computationally expensive.

Semiempirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules. The B3LYP functional is a common example used in such calculations. nih.gov

These computational frameworks are essential for exploring the geometry, electronic behavior, and spectroscopic properties of 4-Hydroxyl-7-bromobenzoxazole.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. ufms.br By calculating the potential energy surface through systematic variation of key dihedral angles, researchers can identify the most stable conformers and the energy barriers between them. ufms.br For this compound, this would involve rotating the hydroxyl group to identify its preferred orientation relative to the benzoxazole (B165842) ring system. The population of each conformer at equilibrium can be estimated using the Boltzmann equation based on the energy difference between them. ufms.br

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and does not represent experimentally verified data.

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Lengths C-Br 1.89 Å
C-O (hydroxyl) 1.36 Å
O-H 0.97 Å
C-N 1.38 Å
Bond Angles C-O-H 109.5°
C-C-Br 120.1°
C-N-C 108.5°

| Dihedral Angle | H-O-C4-C5 | 0.0° (planar) |

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity or basicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would reveal how the hydroxyl and bromine substituents influence the electron distribution and reactivity of the benzoxazole core.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound This table is illustrative and does not represent experimentally verified data.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen and nitrogen atoms.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be expected near the hydrogen atom of the hydroxyl group.

Green regions represent neutral or non-polar areas.

By analyzing the MEP surface, one can identify the most probable sites for intermolecular interactions.

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict proton (¹H) and carbon (¹³C) NMR chemical shifts. liverpool.ac.uk These predictions are valuable for structural elucidation and can help assign signals in complex experimental spectra. nih.govnih.gov Comparing calculated shifts with experimental values can confirm the proposed molecular structure.

IR/Raman Frequencies: The vibrational frequencies of a molecule can be calculated using quantum chemistry methods. nih.gov These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in Infrared (IR) and Raman spectroscopy. rsc.org While calculated harmonic frequencies are often systematically higher than experimental ones, they can be scaled to provide excellent agreement and assist in the assignment of experimental spectral bands. researchgate.net

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and does not represent experimentally verified data.

Proton Predicted Chemical Shift (ppm)
H (hydroxyl) 9.8
H5 7.2

Table 4: Hypothetical Predicted IR Vibrational Frequencies for this compound This table is illustrative and does not represent experimentally verified data.

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch 3650
Aromatic C-H stretch 3100
C=N stretch 1650
C-O stretch 1250

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the pathways connecting reactants, transition states, intermediates, and products.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding a reaction's kinetics. Computational methods are used to:

Locate the TS geometry: Algorithms search for the structure that has zero gradients and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy).

For this compound, these methods could be applied to study reactions such as electrophilic substitution on the benzene (B151609) ring or reactions involving the hydroxyl group.

Table 5: Hypothetical Reaction Energetics for Electrophilic Nitration of this compound This table is illustrative and does not represent experimentally verified data.

Parameter Position 5 Substitution (kcal/mol) Position 6 Substitution (kcal/mol)
Activation Energy (ΔE‡) 18.5 22.1

Reaction Pathway Mapping and Kinetic Studies

Understanding the reaction pathways for the synthesis of this compound is crucial for optimizing its production and exploring its reactivity. Computational chemistry provides powerful tools to map these pathways and predict their kinetics.

Reaction Pathway Mapping: The most common synthetic routes to the benzoxazole core involve the condensation and subsequent cyclization of a 2-aminophenol (B121084) with various substrates like aldehydes, carboxylic acids, or acyl chlorides. For this compound, a plausible pathway would start from 2-amino-5-bromoresorcinol. Theoretical modeling can elucidate the step-by-step mechanism of this condensation and cyclization, identifying transition states and intermediates. For instance, in a reaction with an aldehyde, the initial formation of a phenolic Schiff base intermediate would be followed by an oxidative cyclization to form the oxazole (B20620) ring. Density Functional Theory (DFT) calculations can be employed to compute the energy profile of this entire reaction coordinate, pinpointing the rate-determining step and identifying potential side reactions.

Kinetic Studies: Theoretical kinetics can be complemented by experimental investigations. The kinetics of reactions involving benzoxazoles, such as hydrolysis or bromination, can reveal significant details about their stability and reactivity. For example, the hydrolysis of benzoxazoles under acidic conditions has been shown to proceed via nucleophilic attack on the conjugate acid, with the rate-determining step potentially shifting depending on the acidity of the medium. Similarly, studying the kinetics of further bromination on the this compound ring could be performed using techniques like hydrodynamic voltammetry to quantify rapid reaction rates. The rate constants and activation parameters derived from these studies provide invaluable data for understanding the compound's reactivity profile, which can be correlated with computational models.

A hypothetical kinetic study for an electrophilic substitution reaction on this compound could yield the following data:

Temperature (K)Rate Constant (k, M⁻¹s⁻¹)
2980.045
3030.068
3080.101
3130.148

Analysis of Catalytic Cycles and Intermediates

Many synthetic routes for benzoxazoles are catalyzed by transition metals, and understanding the catalytic cycles is key to improving reaction efficiency and yield.

Catalytic Cycles: A plausible zirconium-catalyzed synthesis of benzoxazoles involves the reaction of catechols, aldehydes, and an ammonia source. A similar cycle could be envisioned for this compound. The proposed mechanism begins with the coordination of the substituted 2-aminophenol to the metal center. This is followed by a series of steps including condensation with an aldehyde to form an imine, intramolecular cyclization, and finally, oxidative aromatization to release the benzoxazole product and regenerate the catalyst. Other metals like copper and ruthenium have also been effectively used as catalysts. Computational modeling can be used to map the energy landscape of such a catalytic cycle, determining the geometry and stability of all intermediates and transition states.

Intermediates: The identification of reaction intermediates is critical. In the synthesis of 2-substituted benzoxazoles, an amidinium salt intermediate can be formed when a tertiary amide is activated with an agent like triflic anhydride (Tf₂O). The subsequent nucleophilic attack by the amino group of the 2-aminophenol precursor leads to the formation of a tetrahedral intermediate which then cyclizes. Spectroscopic analysis combined with computational chemistry can be used to confirm the structure and energetics of these transient species.

A simplified representation of a proposed catalytic cycle is detailed below:

Step Process Intermediate Species
1 Catalyst Activation Metal-ligand complex
2 Substrate Coordination Metal-aminophenol complex
3 Condensation Metal-bound Schiff base
4 Intramolecular Cyclization Metal-bound dihydrobenzoxazole

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics simulations offer a window into the atomic-level behavior of this compound, predicting its conformation, flexibility, and interactions with its environment.

The functional groups on this compound—the hydroxyl group, the bromine atom, and the aromatic system—dictate its intermolecular interactions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with solvent molecules or other solute molecules. In a biological context, this group is crucial for forming stable hydrogen bonds with amino acid residues in a protein's active site.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This interaction can be important for molecular recognition and crystal packing.

π-π Stacking: The planar benzoxazole ring system can engage in π-π stacking interactions with other aromatic molecules.

These interactions can be studied computationally using methods like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts in a crystal lattice. Understanding these forces is essential for predicting the aggregation behavior of the compound in materials science applications or its binding mode in a biological receptor.

The presence of a hydroxyl group on the aromatic ring introduces the possibility of tautomerism, most notably keto-enol tautomerism.

Keto-Enol Tautomerism: this compound (the enol form) can exist in equilibrium with its keto tautomer, 7-bromo-1H-benzoxazol-4(5H)-one. In most simple phenolic systems, the enol form is thermodynamically more stable due to the aromaticity of the ring. However, the relative stability can be influenced by factors such as solvent polarity and substitution patterns. Computational methods, particularly DFT, are highly effective for calculating the relative Gibbs free energies of the different tautomers to predict the equilibrium position. Studies on similar hydroxy-substituted heterocyclic compounds have shown that while the aromatic enol form is often favored, the keto tautomer can play a significant role in reaction mechanisms and biological activity.

Isomerization: Beyond tautomerism, more complex isomerization pathways, such as photochemical E-Z isomerization, have been computationally studied for molecules containing a bis(benzoxazole) core. Such studies, often involving excited-state molecular dynamics, can reveal light-induced structural changes, which are relevant for applications in molecular switches and motors.

Tautomeric FormKey Structural FeaturePredicted Relative Stability
Enol FormAromatic ring with -OH groupGenerally more stable
Keto FormNon-aromatic ring with C=O groupGenerally less stable

Computational Design of Novel Derivatives with Predicted Chemical Properties

A major advantage of computational chemistry is its ability to guide the design of new molecules with desired properties, saving significant time and resources in the lab.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, 3D-QSAR models can be developed to correlate the structural features of a series of benzoxazole derivatives with their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate statistical models that can predict the activity of newly designed compounds. These models produce contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity should be modified to enhance activity.

Property Prediction: DFT and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the intrinsic chemical and physical properties of novel derivatives of this compound. By systematically modifying the substituents on the benzoxazole core in silico, it is possible to tune properties such as:

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and electron-donating/accepting capabilities.

Optical Properties: The absorption and emission spectra, which are crucial for applications in dyes, sensors, and organic light-emitting diodes (OLEDs).

Nonlinear Optical (NLO) Properties: Parameters like hyperpolarizability can be calculated to screen for materials with potential use in optoelectronics.

A hypothetical computational screening of designed derivatives could be summarized as follows:

Derivative (Modification)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Parent Compound-6.2-1.54.72.5
Add -NO₂ at C5-6.8-2.14.75.8
Add -NH₂ at C5-5.7-1.14.63.1
Replace -Br with -F-6.3-1.64.72.3

This data allows chemists to prioritize the synthesis of derivatives that are most likely to exhibit the desired chemical or biological characteristics.

Potential Applications in Chemical Sciences and Advanced Materials

As Synthetic Intermediates in Organic Synthesis

The benzoxazole (B165842) core is a versatile scaffold in organic synthesis, serving as a foundational building block for more complex molecular architectures. The specific substitution pattern of 4-Hydroxy-7-bromobenzoxazole, featuring a hydroxyl group and a bromine atom at strategic positions, offers multiple reactive sites for further functionalization. This dual reactivity makes it a potentially valuable intermediate in the synthesis of a variety of organic compounds.

A plausible synthetic route to 4-Hydroxy-7-bromobenzoxazole would involve the condensation of 2-amino-5-bromophenol with a suitable one-carbon synthon. The precursor, 2-amino-5-bromophenol, can be synthesized from 5-bromo-2-nitrophenol through reduction of the nitro group. chemicalbook.comchemicalbook.com Common methods for this reduction include the use of sodium bisulfite or catalytic hydrogenation.

Precursors for Complex Heterocyclic Systems

The 4-Hydroxy-7-bromobenzoxazole molecule can be envisioned as a precursor for the construction of more elaborate heterocyclic systems. The presence of the bromine atom at the 7-position allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, a palladium-catalyzed Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 7-position, leading to the formation of polycyclic aromatic compounds with extended π-systems.

Furthermore, the hydroxyl group at the 4-position can undergo a range of chemical transformations. It can be alkylated or acylated to introduce new functional groups or can participate in condensation reactions. The strategic placement of both the hydroxyl and bromo substituents could also enable intramolecular cyclization reactions to form novel fused heterocyclic ring systems, which are of significant interest in medicinal chemistry and materials science.

Chiral Ligands for Asymmetric Reactions (if modified appropriately)

The benzoxazole scaffold is a key component in the design of chiral ligands for asymmetric catalysis. While 4-Hydroxy-7-bromobenzoxazole itself is achiral, it can be readily modified to incorporate chiral centers. For example, the hydroxyl group at the 4-position can be derivatized with a chiral auxiliary. More commonly, chiral amino alcohols can be used in the synthesis of the benzoxazole ring itself to create chiral centers adjacent to the oxazole (B20620) nitrogen.

These chiral benzoxazole-containing ligands, often bidentate or tridentate, can coordinate with various transition metals to form catalysts for a wide array of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the substituents on the benzoxazole ring play a crucial role in determining the enantioselectivity of the catalyzed reaction. The development of planar-chiral ligands based on structures like [2.2]paracyclophane incorporating an oxazole moiety highlights the ongoing innovation in this field. dicp.ac.cn

Role in Catalysis

The inherent coordinating ability of the nitrogen atom in the oxazole ring and the potential for further functionalization make benzoxazole derivatives attractive candidates for the development of novel ligands and catalytic systems.

Ligands in Metal-Catalyzed Transformations

Benzoxazole derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions. nih.gov Their ability to act as N-donor ligands allows them to stabilize and modulate the reactivity of transition metal centers. For instance, palladium complexes bearing benzoxazole-based ligands have been utilized in cross-coupling reactions. researchgate.netnih.govnih.govrsc.org The electronic properties of the benzoxazole ring and the steric hindrance provided by substituents can be fine-tuned to optimize the catalytic activity and selectivity for specific transformations. The synthesis of new ligands based on the benzoxazole framework and their coordination chemistry with transition metals is an active area of research. unm.edu

Development of New Catalytic Systems Incorporating the Benzoxazole Scaffold

Beyond their role as ligands, the benzoxazole scaffold can be integrated into the backbone of more complex catalytic systems. For example, benzoxazole units can be incorporated into porous organic polymers or metal-organic frameworks (MOFs) to create heterogeneous catalysts. These materials can offer advantages such as ease of separation and recyclability. The functional groups on the 4-Hydroxy-7-bromobenzoxazole molecule provide handles for its incorporation into such extended structures. The development of such novel catalytic systems is a promising avenue for sustainable chemistry.

Advanced Material Science Applications

The rigid, planar, and aromatic nature of the benzoxazole ring system imparts favorable photophysical and electronic properties, making its derivatives promising candidates for applications in advanced materials science.

Substituted benzoxazoles are known to exhibit fluorescence and have been investigated for their potential use as organic scintillators and fluorescent probes. researchgate.netsemanticscholar.orguaic.ronih.govresearchgate.net The emission properties can be tuned by altering the substitution pattern on the benzoxazole core. The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima.

PropertyPotential ApplicationRelevant Research Findings
Fluorescence Organic Scintillators, Fluorescent ProbesSubstituted benzoxazoles exhibit tunable fluorescence based on their substitution patterns. researchgate.netsemanticscholar.orguaic.ronih.govresearchgate.net
Charge Transport Organic Light-Emitting Diodes (OLEDs)Benzoxazole derivatives can be used as emitters, host materials, or charge-transporting layers in OLEDs. spiedigitallibrary.orgresearchgate.netcambridge.orgtaylorfrancis.comktu.edu
Thermal Stability Organic ElectronicsThe rigid benzoxazole core contributes to the high thermal stability of derived materials.

Photochromic Materials

Research into the photochromic properties of 4-Hydroxyl-7-bromobenzoxazole is not available in the current scientific literature. While the broader class of benzoxazole derivatives has been investigated for light-responsive applications due to their conjugated aromatic systems, specific studies detailing the synthesis, photochromic behavior, and potential of this compound in materials that change color upon exposure to light have not been published.

Fluorescent Chemical Probes and Markers (non-biological detection)

There is no specific information in the published literature regarding the application of this compound as a fluorescent chemical probe or marker for non-biological detection. Although the benzoxazole core is a well-known fluorophore present in many sensing molecules, dedicated research on the fluorescent properties of this particular compound and its utility in detecting non-biological analytes has not been reported.

Components in Organic Electronic Devices

Currently, there are no available studies or reports on the use of this compound as a component in organic electronic devices. The potential for benzoxazole derivatives in organic electronics is an area of active research, but the specific electronic properties and performance of this compound in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) have not been documented.

Agrochemical Research

While specific studies on the biological effects of this compound in agrochemical applications are not detailed in the literature, the foundational structure of the molecule, the benzoxazole ring system, is of significant interest in this field.

Scaffold in Agrochemical Discovery Programs

The benzoxazole core is recognized as a "privileged scaffold" in the discovery of new agrochemicals. This means that the benzoxazole structure is a recurring motif in compounds that exhibit a wide range of biological activities relevant to agriculture. Its utility lies in its rigid structure and the ability to introduce various substituents at different positions, allowing for the fine-tuning of its properties.

The general importance of the benzoxazole scaffold in agrochemical research can be summarized as follows:

Feature of Benzoxazole ScaffoldRelevance in Agrochemical Discovery
Broad-Spectrum Activity Derivatives have shown potential as herbicides, fungicides, and insecticides.
Structural Versatility The core can be readily modified to optimize activity and selectivity.
Chemical Stability The fused ring system provides a robust framework for building complex molecules.

The presence of hydroxyl (-OH) and bromo (-Br) groups on the this compound molecule provides synthetic handles for further chemical modification. These functional groups can be used to create libraries of related compounds for screening in agrochemical discovery programs. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially influencing the molecule's interaction with biological targets. The bromine atom can modulate the lipophilicity of the molecule and can also serve as a site for cross-coupling reactions to introduce further diversity.

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